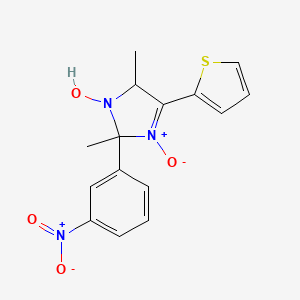![molecular formula C21H17ClN2O5 B11611812 Methyl 2-{[2-(4-chlorophenyl)-1-(2-furoylamino)-2-oxoethyl]amino}benzoate](/img/structure/B11611812.png)
Methyl 2-{[2-(4-chlorophenyl)-1-(2-furoylamino)-2-oxoethyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[2-(4-chlorophenyl)-1-(2-furoylamino)-2-oxoethyl]amino}benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(4-chlorophenyl)-1-(2-furoylamino)-2-oxoethyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 2-furoic acid to form an intermediate compound.
Amidation: The intermediate is then reacted with an amine derivative to form the amide bond.
Esterification: The final step involves the esterification of the resulting compound with methanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[2-(4-chlorophenyl)-1-(2-furoylamino)-2-oxoethyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-{[2-(4-chlorophenyl)-1-(2-furoylamino)-2-oxoethyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-{[2-(4-chlorophenyl)-1-(2-furoylamino)-2-oxoethyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-{[2-(4-chlorophenyl)ethyl]amino}methylbenzoate
- Methyl 2-(4-chlorophenyl)acetate
- Ethyl 4-chlorophenylacetate
Uniqueness
Methyl 2-{[2-(4-chlorophenyl)-1-(2-furoylamino)-2-oxoethyl]amino}benzoate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C21H17ClN2O5 |
|---|---|
Poids moléculaire |
412.8 g/mol |
Nom IUPAC |
methyl 2-[[2-(4-chlorophenyl)-1-(furan-2-carbonylamino)-2-oxoethyl]amino]benzoate |
InChI |
InChI=1S/C21H17ClN2O5/c1-28-21(27)15-5-2-3-6-16(15)23-19(24-20(26)17-7-4-12-29-17)18(25)13-8-10-14(22)11-9-13/h2-12,19,23H,1H3,(H,24,26) |
Clé InChI |
YVTSQVYRYQFOAL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-bromo-5-ethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B11611737.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11611748.png)
![2-methyl-N-(tetrahydrofuran-2-ylmethyl)-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B11611757.png)
![2-[4-(dimethylamino)phenyl]-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate](/img/structure/B11611761.png)
![3-(3-methoxyphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11611776.png)
![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B11611777.png)
![11-(3-methoxyphenyl)-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11611780.png)
![methyl 4-chloro-3-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11611782.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B11611784.png)
![N-(2-hydroxyethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B11611789.png)

![N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11611796.png)
![10-(1,3-benzodioxol-5-yl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11611805.png)
![Methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11611809.png)
